![molecular formula C19H20N2O2 B4957501 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinamine](/img/structure/B4957501.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinamine
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinamine, commonly known as DMPEQ, is a chemical compound that belongs to the class of quinoline derivatives. DMPEQ has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of DMPEQ is not fully understood. However, studies have suggested that DMPEQ exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. DMPEQ has also been found to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
DMPEQ has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. DMPEQ also inhibits the activation of NF-κB, a transcription factor that plays a critical role in inflammation. Additionally, DMPEQ has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
DMPEQ has several advantages for lab experiments. It is readily available, stable, and easy to synthesize. DMPEQ is also relatively non-toxic and exhibits low cytotoxicity. However, DMPEQ has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, DMPEQ may exhibit some variability in its effects depending on the cell type and experimental conditions.
Future Directions
There are several future directions for DMPEQ research. One potential direction is to further investigate the mechanism of action of DMPEQ, particularly its effects on various signaling pathways. Additionally, more studies are needed to determine the efficacy of DMPEQ in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to determine the optimal dosage and administration of DMPEQ for therapeutic use. Finally, there is a need for more studies on the potential side effects of DMPEQ and its safety profile.
Conclusion:
In conclusion, DMPEQ is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPEQ has been found to exhibit significant anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. DMPEQ has several advantages for lab experiments, including its availability, stability, and low cytotoxicity. However, it also has some limitations, including its poor solubility in water. Future research directions for DMPEQ include investigating its mechanism of action, determining its efficacy in the treatment of neurodegenerative disorders, and determining its safety profile.
Synthesis Methods
DMPEQ can be synthesized using several methods, including the Pictet-Spengler reaction, Mannich reaction, and reductive amination. The most commonly used method for synthesizing DMPEQ is the Pictet-Spengler reaction. This reaction involves the condensation of 3,4-dimethoxyphenylacetaldehyde with 2-aminobenzophenone in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate. The resulting product is DMPEQ.
Scientific Research Applications
DMPEQ has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, anti-cancer, and neuroprotective effects. DMPEQ has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DMPEQ has been found to exhibit antifungal and antibacterial properties.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-22-17-9-7-14(13-18(17)23-2)11-12-20-19-10-8-15-5-3-4-6-16(15)21-19/h3-10,13H,11-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOMLKRZIBGXFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=CC=CC=C3C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinamine |
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